N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2,4-dimethylbenzamide
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Overview
Description
- Its chemical structure consists of a benzothiazole ring, a chlorophenyl group, and a dimethylbenzamide moiety.
- This compound exhibits intriguing biological properties, making it an area of active research.
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2,4-dimethylbenzamide: is a synthetic organic compound.
Preparation Methods
- Several synthetic pathways lead to the formation of this compound:
Diazo-coupling: Involves coupling a diazonium salt derived from 2-chloroaniline with 2-amino-1,3-benzothiazole.
Knoevenagel condensation: Reacts 2-chlorobenzaldehyde with 2-amino-1,3-benzothiazole in the presence of a base.
Biginelli reaction: Combines 2-chlorobenzaldehyde, 2-amino-1,3-benzothiazole, and urea to form the target compound.
Microwave irradiation: and are also employed.
- Industrial production methods may involve scale-up of the most efficient synthetic route.
Chemical Reactions Analysis
- Common reagents include oxidizing agents , reducing agents , and halogen sources .
- Major products depend on reaction conditions and substituents.
Oxidation: , , and reactions are relevant:
Scientific Research Applications
Chemistry: Used as a building block in drug discovery and materials science.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).
Medicine: Explored as a lead compound for drug development (e.g., antitumor, anti-inflammatory).
Industry: May find applications in agrochemicals or specialty chemicals.
Mechanism of Action
- The compound likely interacts with specific molecular targets .
- Pathways involved could include signal transduction, metabolic pathways, or cellular processes.
Molecular docking studies: against relevant proteins (e.g., enzymes, receptors) reveal binding modes.
Comparison with Similar Compounds
Unique Features: Highlight its distinct structural elements (e.g., benzothiazole, chlorophenyl).
Similar Compounds: Include related benzothiazole derivatives (e.g., , , , , ).
Remember that research in this field is dynamic, and new findings may emerge
Properties
Molecular Formula |
C22H17ClN2OS |
---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2,4-dimethylbenzamide |
InChI |
InChI=1S/C22H17ClN2OS/c1-13-7-9-16(14(2)11-13)21(26)24-19-12-15(8-10-17(19)23)22-25-18-5-3-4-6-20(18)27-22/h3-12H,1-2H3,(H,24,26) |
InChI Key |
JTJOUJCTAKDODZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)Cl)C |
Origin of Product |
United States |
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